molecular formula C9H10O2S B8480454 Methyl 4-mercaptophenylacetate

Methyl 4-mercaptophenylacetate

Cat. No.: B8480454
M. Wt: 182.24 g/mol
InChI Key: NVQIKIDABBHFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-mercaptophenylacetate is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 2-(4-sulfanylphenyl)acetate

InChI

InChI=1S/C9H10O2S/c1-11-9(10)6-7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3

InChI Key

NVQIKIDABBHFGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (4-mercapto-phenyl)-acetic acid (1.00 g, 5.94 mmol) in methanol (10 mL) was treated with a catalytic amount of concentrated sulfuric acid (2 drops). The reaction was heated under reflux for 2 h. At this time, the reaction mixture was concentrated in vacuo. The residue was re-dissolved in chloroform and washed with a saturated aqueous sodium bicarbonate solution. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to afford (4-mercapto-phenyl)-acetic acid methyl ester (1.04 g, 96%) as a colorless oil: EI-HRMS m/e calcd for C9H10O2S (M+) 182.0402, found 182.0405.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ambient temperature solution of 4-mercaptophenylacetic acid (5.0 g, 29.72 mmol) in MeOH (250 mL) is added sulfuric acid (1.25 mL). The reaction is stirred at room temperature overnight. The reaction mixture is concentrated and the residue is partitioned between Et2O and water. The aqueous layer is extracted with Et2O and the combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated and chromatographed eluting with 0% to 30% EtOAC/Hexane to yield the title compound (3.69 g, 68%). 1H NMR (400 MHz, CDCl3) δ 7.21 (d, 2H, J=7.9 Hz), 7.12 (d, 2H, J=8.4 Hz), 3.66 (s, 3H), 3.54 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
68%

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